1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide
Description
1-(Methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a four-membered azetidine ring substituted with a methylsulfonyl group at position 1 and a carboxamide moiety at position 3. The carboxamide is further linked to a 3-phenylpropyl chain. This structure combines conformational rigidity (due to the azetidine ring) with polar (sulfonyl) and lipophilic (phenylpropyl) groups, making it a candidate for medicinal chemistry applications, particularly in targeting proteins requiring both hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
1-methylsulfonyl-N-(3-phenylpropyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-10-13(11-16)14(17)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERVZKBUDFBCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide can be achieved through several synthetic routes. . This reaction is typically carried out under UV light irradiation, leading to the formation of the azetidine ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a photosensitizer to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aza Paternò–Büchi reaction using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and light intensity, ensuring consistent product quality and yield. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Table 1: Ring Size and Functional Group Impact
*Calculated from C₁₅H₂₀N₂O₃S. †Estimated from formula in .
Sulfonyl Group Variations
The methylsulfonyl group in the target compound contrasts with other sulfonyl substituents:
- Cyclopropylsulfonyl (): Increases steric bulk and lipophilicity (logP ~2.5 vs.
- Aryl/heteroaryl sulfonyl groups (e.g., in ): Introduce aromaticity, which may enhance stacking interactions but raise metabolic instability due to cytochrome P450 oxidation .
Phenylpropyl vs. Other Alkyl/Aryl Chains
The 3-phenylpropyl chain in the target compound balances hydrophobicity and flexibility:
Table 2: Substituent Effects on Physicochemical Properties
| Compound | Substituent | logP‡ | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 3-Phenylpropyl | ~3.2 | <0.1 (predicted) |
| Compound | 2-Methoxyphenethyl | ~2.8 | ~0.5 (predicted) |
| PIPC2 () | 4-Chlorophenyl | ~4.1 | <0.01 |
‡Estimated using fragment-based methods.
Carboxamide Linkage Comparisons
The carboxamide in the target compound is directly attached to the azetidine ring, unlike peptide-like carboxamides (e.g., enalapril, ), where the amide is part of a proline-alanine backbone. This simplification may reduce metabolic cleavage risks while maintaining hydrogen-bond donor/acceptor capacity .
Research Findings and Implications
- Ring Size : Azetidine derivatives (e.g., target compound, ) show promise in overcoming the "flexibility penalty" associated with larger rings, as seen in piperidine-based ligands .
- Sulfonyl Groups : Methylsulfonyl balances polarity and stability, whereas bulkier analogs (e.g., cyclopropylsulfonyl) may enhance potency but require formulation optimization .
- Substituent Optimization : The 3-phenylpropyl group in the target compound provides a template for further derivatization, such as halogenation or methoxy substitution, to fine-tune target engagement .
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